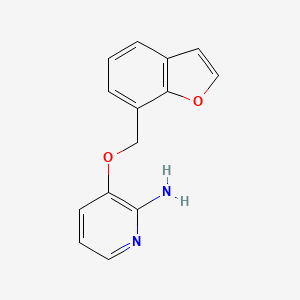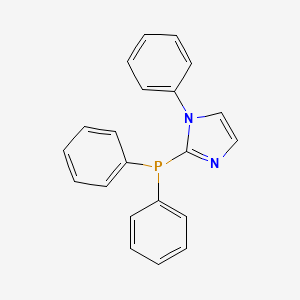![molecular formula C14H24ClIO3 B12591942 Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate CAS No. 647033-14-5](/img/structure/B12591942.png)
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate is an organic compound with a complex structure featuring both halogen and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate typically involves multi-step organic reactions. One common method includes the halogenation of an undecene derivative followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques such as distillation and chromatography is essential to achieve the desired product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the double bond and the ester group.
Reduction: Reduction reactions can target the halogen atoms, converting them into less reactive groups.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated organic compounds and their biological interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
類似化合物との比較
- Methyl [(7-chloro-6-bromoundec-6-en-5-yl)oxy]acetate
- Methyl [(7-chloro-6-fluoroundec-6-en-5-yl)oxy]acetate
- Methyl [(7-chloro-6-chloroundec-6-en-5-yl)oxy]acetate
Comparison: Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
647033-14-5 |
|---|---|
分子式 |
C14H24ClIO3 |
分子量 |
402.69 g/mol |
IUPAC名 |
methyl 2-(7-chloro-6-iodoundec-6-en-5-yl)oxyacetate |
InChI |
InChI=1S/C14H24ClIO3/c1-4-6-8-11(15)14(16)12(9-7-5-2)19-10-13(17)18-3/h12H,4-10H2,1-3H3 |
InChIキー |
VLDIEEICKDXSTC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=C(CCCC)Cl)I)OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)


![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)


